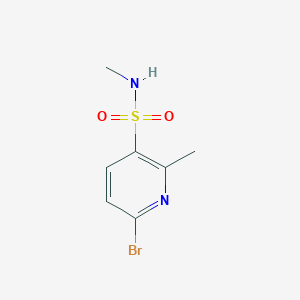
6-Bromo-N,2-dimethylpyridine-3-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-N,2-dimethylpyridine-3-sulfonamide is a chemical compound with the molecular formula C₇H₉BrN₂O₂S and a molecular weight of 265.13 g/mol . This compound is characterized by the presence of a bromine atom at the 6th position, two methyl groups at the 2nd position, and a sulfonamide group at the 3rd position of the pyridine ring . It is primarily used in research and development settings.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-N,2-dimethylpyridine-3-sulfonamide typically involves the bromination of 2,6-dimethylpyridine followed by sulfonation . The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or carbon tetrachloride. The sulfonation step involves the reaction of the brominated product with chlorosulfonic acid or sulfur trioxide in the presence of a base such as pyridine .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis procedures while ensuring safety and efficiency in handling bromine and sulfonation reagents.
Types of Reactions:
Substitution Reactions: The bromine atom in this compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The sulfonamide group can undergo oxidation to form sulfonic acids or reduction to form sulfinamides.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are commonly used.
Major Products:
Substitution Reactions: Products include azido or thiocyanato derivatives of the original compound.
Oxidation and Reduction: Products include sulfonic acids or sulfinamides, respectively.
Scientific Research Applications
6-Bromo-N,2-dimethylpyridine-3-sulfonamide is used in various scientific research applications:
Mechanism of Action
The mechanism of action of 6-Bromo-N,2-dimethylpyridine-3-sulfonamide involves its interaction with biological targets through its sulfonamide group. Sulfonamides are known to inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site . This compound may inhibit enzymes involved in folate metabolism, similar to other sulfonamides .
Comparison with Similar Compounds
- 6-Bromo-N,N-dimethylpyridine-3-sulfonamide
- 3-Bromo-2,6-dimethylpyridine
- N,N-Dimethyl 5-bromopyridine-3-sulfonamide
Comparison: 6-Bromo-N,2-dimethylpyridine-3-sulfonamide is unique due to the specific positioning of its functional groups, which influences its reactivity and interaction with biological targets. Compared to its analogs, it may exhibit different reactivity patterns in substitution and oxidation-reduction reactions due to the presence of the sulfonamide group at the 3rd position .
Properties
Molecular Formula |
C7H9BrN2O2S |
|---|---|
Molecular Weight |
265.13 g/mol |
IUPAC Name |
6-bromo-N,2-dimethylpyridine-3-sulfonamide |
InChI |
InChI=1S/C7H9BrN2O2S/c1-5-6(13(11,12)9-2)3-4-7(8)10-5/h3-4,9H,1-2H3 |
InChI Key |
XPRLWJBUJODJRI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=N1)Br)S(=O)(=O)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Potassium (2,2-difluoro-5-oxaspiro[2.3]hexan-1-yl)trifluoroborate](/img/structure/B13333119.png)
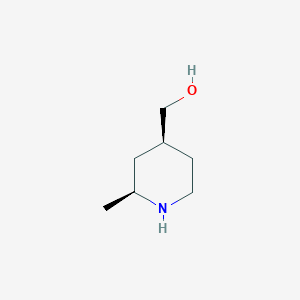
![7-Ethyl-3-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B13333127.png)
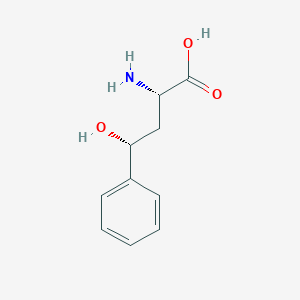
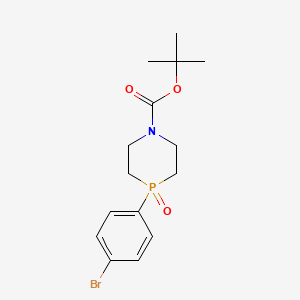
![1-(Imidazo[1,2-a]pyridin-2-ylmethyl)piperidin-4-amine](/img/structure/B13333142.png)
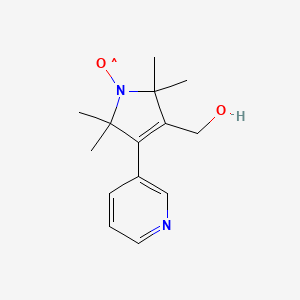
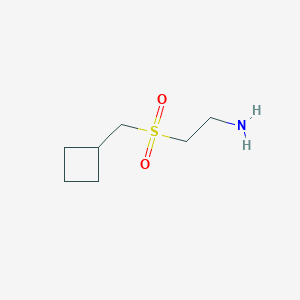

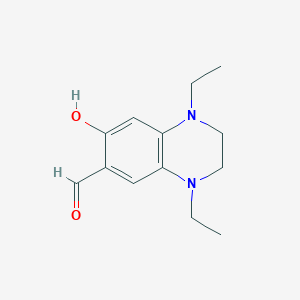

![3-([(2-Bromocyclohexyl)oxy]methyl)oxolane](/img/structure/B13333197.png)
![4-Chloro-5-(2,2-difluorocyclopropyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13333205.png)
![(1R)-1-[2-(dimethylamino)-4-fluorophenyl]ethan-1-ol](/img/structure/B13333212.png)
